molecular formula C7H8F2N2O B2555054 2-(2,2-Difluoroethoxy)-3-methylpyrazine CAS No. 2201281-65-2

2-(2,2-Difluoroethoxy)-3-methylpyrazine

Cat. No.: B2555054
CAS No.: 2201281-65-2
M. Wt: 174.151
InChI Key: YCHZVZQHUQWRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroethoxy)-3-methylpyrazine is an organic compound characterized by the presence of a pyrazine ring substituted with a difluoroethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-3-methylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-3-methylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include pyrazine N-oxides, hydroxyl-substituted pyrazines, and various substituted pyrazine derivatives .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-3-methylpyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-3-methylpyrazine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activity and cellular signaling pathways .

Comparison with Similar Compounds

  • 2-(2,2-Difluoroethoxy)ethanol
  • 2-(2,2-Difluoroethoxy)ethoxy-1,1,1-trifluoroethane
  • 2-(2,2-Difluoroethoxy)-6-trifluoromethyl benzenesulfonyl chloride

Comparison: Compared to these similar compounds, 2-(2,2-Difluoroethoxy)-3-methylpyrazine is unique due to its pyrazine ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5-7(11-3-2-10-5)12-4-6(8)9/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHZVZQHUQWRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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